N-(5-anilino-5-oxopentyl)hydrazinecarboxamide
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Overview
Description
N-(5-anilino-5-oxopentyl)hydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides It is characterized by the presence of an aniline group attached to a pentyl chain, which is further connected to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-anilino-5-oxopentyl)hydrazinecarboxamide typically involves the reaction of aniline with a suitable pentyl derivative, followed by the introduction of the hydrazinecarboxamide group. One common method involves the reaction of aniline with 5-bromopentanone to form the intermediate 5-anilino-5-oxopentyl bromide. This intermediate is then reacted with hydrazinecarboxamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-anilino-5-oxopentyl)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(5-anilino-5-oxopentyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-anilino-5-oxopentyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The aniline group can bind to active sites of enzymes or receptors, modulating their activity. The hydrazinecarboxamide moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-phenylhydrazinecarboxamide
- 5-anilino-5-oxopentylamine
- N-(5-anilino-5-oxopentyl)urea
Uniqueness
N-(5-anilino-5-oxopentyl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
651767-93-0 |
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Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
5-(hydrazinecarbonylamino)-N-phenylpentanamide |
InChI |
InChI=1S/C12H18N4O2/c13-16-12(18)14-9-5-4-8-11(17)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2,(H,15,17)(H2,14,16,18) |
InChI Key |
PPNFXOBURNCJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCNC(=O)NN |
Origin of Product |
United States |
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